molecular formula C13H14BrNO3 B14372861 1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione CAS No. 90173-79-8

1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione

Cat. No.: B14372861
CAS No.: 90173-79-8
M. Wt: 312.16 g/mol
InChI Key: IRMVBDZLCAHPFF-UHFFFAOYSA-N
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Description

1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring fused with a phenyl group substituted with bromomethyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moiety may also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Bromomethyl)-4,5-dimethoxyphenyl]pyrrolidine-2,5-dione: Similar structure but with an additional methoxy group.

    1-[2-(Chloromethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione: Similar structure but with a chloromethyl group instead of bromomethyl.

    1-[2-(Bromomethyl)-4-methoxyphenyl]pyrrolidine-2,5-dione: Lacks the methyl group on the phenyl ring.

Uniqueness

1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

90173-79-8

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H14BrNO3/c1-8-5-10(9(7-14)6-11(8)18-2)15-12(16)3-4-13(15)17/h5-6H,3-4,7H2,1-2H3

InChI Key

IRMVBDZLCAHPFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CBr)N2C(=O)CCC2=O

Origin of Product

United States

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